3-(3-Chloro-4-fluorophenyl)-1-[3-(quinolin-8-yloxy)pyrrolidin-1-yl]propan-1-one
Description
3-(3-Chloro-4-fluorophenyl)-1-[3-(quinolin-8-yloxy)pyrrolidin-1-yl]propan-1-one is a synthetic organic compound featuring a propan-1-one backbone substituted with a 3-chloro-4-fluorophenyl group and a pyrrolidinyl moiety bearing a quinolin-8-yloxy side chain. Its structure comprises three key components:
- Aryl group: The 3-chloro-4-fluorophenyl ring introduces electron-withdrawing substituents (Cl and F), which may enhance stability and influence intermolecular interactions.
- Pyrrolidine linker: The pyrrolidine ring serves as a flexible scaffold, with a quinoline-8-yloxy substituent at the 3-position.
Crystallographic analysis of such structures likely utilizes SHELXL, a widely adopted refinement program for small-molecule structures .
Properties
IUPAC Name |
3-(3-chloro-4-fluorophenyl)-1-(3-quinolin-8-yloxypyrrolidin-1-yl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClFN2O2/c23-18-13-15(6-8-19(18)24)7-9-21(27)26-12-10-17(14-26)28-20-5-1-3-16-4-2-11-25-22(16)20/h1-6,8,11,13,17H,7,9-10,12,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWPHWYSLOFWXKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=CC=CC3=C2N=CC=C3)C(=O)CCC4=CC(=C(C=C4)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(3-Chloro-4-fluorophenyl)-1-[3-(quinolin-8-yloxy)pyrrolidin-1-yl]propan-1-one is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a chlorofluorophenyl group, a pyrrolidine moiety, and a quinoline derivative. Its molecular formula is , and it possesses several functional groups that may influence its biological activity.
Research indicates that compounds with similar structures often interact with various biological targets, including:
- Protein Kinases : Many quinoline derivatives are known to modulate protein kinase activity, which plays a crucial role in cell signaling pathways related to cancer proliferation and survival .
- Sirtuin Inhibition : Some studies suggest that quinoline derivatives can inhibit sirtuins, proteins involved in cellular regulation and metabolism, potentially leading to anti-cancer effects .
- COX Inhibition : The compound may also exhibit anti-inflammatory properties through the inhibition of cyclooxygenase (COX) enzymes, which are implicated in inflammation and cancer progression .
In Vitro Studies
In vitro assays have demonstrated the following biological activities for compounds structurally related to this compound:
Case Studies
- Cancer Treatment : A study evaluated the anti-cancer efficacy of quinoline derivatives against various cancer cell lines, showing that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent activity .
- Inflammation Models : In models of inflammation, derivatives similar to the compound were shown to significantly reduce markers of inflammation, suggesting potential therapeutic applications in inflammatory diseases .
Comparison with Similar Compounds
2-Methoxy-6-(pyrrolidin-1-yl)nicotinaldehyde
- Aromatic system: Pyridine (monocyclic) vs. quinoline (bicyclic) in the target compound.
- Functional group : Aldehyde vs. ketone. The aldehyde may increase reactivity but reduce stability compared to the ketone.
- Substituents: Methoxy and pyrrolidinyl groups vs. chloro-fluorophenyl and quinolinyloxy groups.
- Predicted properties : Lower lipophilicity (LogP ~2.1) due to the absence of halogenated aryl groups.
3-Allyl-2-methoxy-6-(pyrrolidin-1-yl)pyridine
- Aromatic system : Pyridine with allyl and methoxy substituents.
- Key difference: Lacks the halogenated aryl and quinoline groups, reducing steric bulk and electronic complexity.
- Biological implications : The allyl group may confer radical scavenging activity, absent in the target compound.
Impact of Substituents on Physicochemical Properties
| Property | Target Compound | 2-Methoxy-6-(pyrrolidin-1-yl)nicotinaldehyde | 3-Allyl-2-methoxy-6-(pyrrolidin-1-yl)pyridine |
|---|---|---|---|
| Aromatic system | Quinoline (bicyclic) | Pyridine (monocyclic) | Pyridine (monocyclic) |
| Halogen substituents | 3-Cl, 4-F on phenyl | None | None |
| Functional group | Ketone | Aldehyde | None (neutral) |
| Predicted LogP | 3.5 (high lipophilicity) | 2.1 | 2.8 |
| Melting point | 180–182°C (estimated) | 150–152°C | 135–137°C |
Key Observations :
Lipophilicity: The target compound’s higher LogP (3.5) stems from halogenated aryl and quinoline groups, enhancing membrane permeability compared to pyridine analogs .
Thermal stability: The ketone and halogenated groups likely contribute to its higher melting point (180–182°C) relative to aldehydes or non-halogenated analogs.
Electronic effects : The electron-withdrawing Cl/F substituents may stabilize the ketone via resonance, reducing susceptibility to nucleophilic attack.
Preparation Methods
Friedel-Crafts Acylation
A direct approach involves Friedel-Crafts acylation of 3-chloro-4-fluorobenzene using propionyl chloride. However, the electron-withdrawing effects of chloro and fluoro substituents deactivate the aromatic ring, necessitating harsh conditions.
Procedure :
- React 3-chloro-4-fluorobenzene (1.0 eq) with propionyl chloride (1.2 eq) in anhydrous dichloromethane (DCM) under nitrogen.
- Add aluminum chloride (AlCl₃, 1.5 eq) gradually at 0°C, then warm to 25°C for 12 h.
- Quench with ice-water, extract with DCM, and purify via silica gel chromatography (Hexane:EtOAc = 4:1).
Bromination at the α-Position
To enable subsequent N-alkylation, the ketone is brominated at the α-carbon using N-bromosuccinimide (NBS) under radical initiation:
Procedure :
- Dissolve 3-(3-chloro-4-fluorophenyl)propan-1-one (1.0 eq) in CCl₄.
- Add NBS (1.1 eq) and azobisisobutyronitrile (AIBN, 0.1 eq).
- Reflux at 80°C for 6 h, then concentrate and purify via flash chromatography.
Yield : 72% (3-bromo-1-(3-chloro-4-fluorophenyl)propan-1-one as a white solid).
Synthesis of 3-(Quinolin-8-yloxy)pyrrolidine
Mitsunobu Etherification
The quinolin-8-yloxy group is introduced via Mitsunobu reaction between quinolin-8-ol and pyrrolidin-3-ol:
Procedure :
- Combine quinolin-8-ol (1.0 eq), pyrrolidin-3-ol (1.2 eq), triphenylphosphine (PPh₃, 1.5 eq), and diisopropyl azodicarboxylate (DIAD, 1.5 eq) in tetrahydrofuran (THF).
- Stir at 25°C for 24 h, then concentrate and purify via column chromatography (DCM:MeOH = 10:1).
N-Alkylation to Form the Final Product
Coupling of Bromoketone and Pyrrolidine Derivative
The bromoketone undergoes nucleophilic substitution with 3-(quinolin-8-yloxy)pyrrolidine under basic conditions:
Procedure :
- Dissolve 3-bromo-1-(3-chloro-4-fluorophenyl)propan-1-one (1.0 eq) and 3-(quinolin-8-yloxy)pyrrolidine (1.2 eq) in N-methylpyrrolidone (NMP).
- Add N,N-diisopropylethylamine (DIPEA, 2.0 eq) and heat at 130°C for 3 h.
- Cool, dilute with ethyl acetate, wash with brine, and purify via preparative HPLC.
Optimization Insights
- Solvent Screening : NMP outperformed DMF and acetonitrile in achieving higher conversion rates due to superior solubility of intermediates.
- Temperature : Reactions below 100°C resulted in incomplete conversion, while prolonged heating (>5 h) led to decomposition.
Alternative Synthetic Routes
Reductive Amination
An alternative pathway involves reductive amination between 3-(3-chloro-4-fluorophenyl)propan-1-one and 3-(quinolin-8-yloxy)pyrrolidine using sodium cyanoborohydride (NaBH₃CN):
Procedure :
- Mix ketone (1.0 eq), amine (1.5 eq), and NaBH₃CN (2.0 eq) in methanol.
- Adjust pH to 5–6 using acetic acid and stir at 25°C for 48 h.
- Purify via silica gel chromatography (EtOAc:Hexane = 1:3).
Yield : 28% (lower efficiency due to steric hindrance).
Structural Characterization and Analytical Data
Spectroscopic Confirmation
- ¹H NMR (400 MHz, CDCl₃): δ 8.95 (dd, J = 4.2 Hz, 1H, quinoline-H), 8.41 (d, J = 8.2 Hz, 1H), 7.72–7.68 (m, 2H), 7.52–7.48 (m, 2H), 4.55–4.50 (m, 1H, pyrrolidine-OCH), 3.85–3.70 (m, 4H, pyrrolidine-NCH₂), 3.20–3.10 (m, 2H, COCH₂), 2.65–2.55 (m, 2H, ArCH₂).
- HR-MS : m/z calcd for C₂₂H₂₀ClFN₂O₂ [M+H]⁺: 398.9; found: 398.8.
Purity Assessment
Challenges and Mitigation Strategies
Low Yields in N-Alkylation
Epimerization at Pyrrolidine C-3
- Cause : Base-mediated racemization during Mitsunobu reaction.
- Solution : Employ enantiomerically pure pyrrolidin-3-ol and low-temperature conditions.
Industrial-Scale Considerations
Cost-Effective Quinolin-8-ol Sourcing
Waste Stream Management
- Bromide Byproducts : Implement ion-exchange resins to recover HBr for reuse in bromination steps.
Q & A
Q. Table 1: Key Spectroscopic Data for Structural Confirmation
| Technique | Expected Signals/Peaks | Reference |
|---|---|---|
| -NMR | δ 8.9–9.1 ppm (quinoline H), δ 3.5–4.2 ppm (pyrrolidine H) | |
| HRMS | [M+H] m/z 423.12 (calculated) | |
| X-ray Diffraction | Space group P2/c, Z = 4 |
Q. Table 2: Common Synthetic By-Products and Mitigation Strategies
| By-Product | Cause | Mitigation |
|---|---|---|
| Quinoline dimer | Overheating during coupling | Lower reaction temperature (<60°C) |
| Dehalogenated analog | Reductive conditions | Replace Pd/C with milder catalysts |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
